

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Methyltryptoline

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Compound of Interest		
Compound Name:	2-Methyltryptoline	
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This guide provides an in-depth overview of the spectroscopic techniques used to characterize **2-Methyltryptoline** (also known as 2-methyl-1,2,3,4-tetrahydro-β-carboline). The information presented herein is essential for the unambiguous identification, purity assessment, and structural elucidation of this compound, which is of significant interest in various research fields, including pharmacology and medicinal chemistry.

Molecular Structure:

- Systematic Name: 2,3,4,9-tetrahydro-2-methyl-1H-pyrido[3,4-b]indole
- Synonyms: 2-MTHBC, 2-methyl-1,2,3,4-tetrahydro-β-carboline, N2-methyl-1,2,3,4-Tetrahydro-β-carboline[1]
- CAS Number: 13100-00-0[1]
- Molecular Formula: C₁₂H₁₄N₂[1][2]
- Molecular Weight: 186.26 g/mol [1][2]

Spectroscopic Data



The following sections summarize the expected spectroscopic data for **2-Methyltryptoline** based on the analysis of closely related analogs and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for **2-Methyltryptoline** in CDCl₃ are presented below. These values are estimated based on data from similar tetrahydro-β-carboline structures.[3][4] [5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for **2-Methyltryptoline**

Atom	Predicted ¹ H Chemical Shift (δ, ppm)	Predicted ¹³ C Chemical Shift (δ, ppm)
1	~3.8 - 4.0 (s)	~45 - 50
3	~2.9 - 3.1 (t)	~48 - 52
4	~2.7 - 2.9 (t)	~20 - 25
4a	-	~108 - 112
5	~7.4 - 7.6 (d)	~125 - 128
6	~7.0 - 7.2 (t)	~118 - 120
7	~7.0 - 7.2 (t)	~120 - 123
8	~7.2 - 7.4 (d)	~110 - 112
8a	-	~135 - 138
9 (NH)	~7.8 - 8.2 (br s)	-
9a	-	~128 - 132
N-CH₃	~2.5 - 2.7 (s)	~40 - 45

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on data for analogous structures and may vary depending on the solvent and experimental conditions.



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **2-Methyltryptoline** are detailed below.

Table 2: Predicted Infrared (IR) Absorption Frequencies for 2-Methyltryptoline

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H (indole)	Stretching	3300 - 3500	Medium, Sharp
C-H (aromatic)	Stretching	3000 - 3100	Medium
C-H (aliphatic)	Stretching	2850 - 3000	Medium to Strong
C=C (aromatic)	Stretching	1450 - 1600	Medium to Weak
C-N	Stretching	1200 - 1350	Medium
C-H (aromatic)	Bending (out-of-plane)	700 - 900	Strong

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.[6][7][8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 3: Predicted Mass Spectrometry Data for 2-Methyltryptoline



lon	m/z (mass-to-charge ratio)	Description
[M]+	186	Molecular Ion
[M-1]+	185	Loss of a hydrogen radical
[M-29]+	157	Loss of an ethyl radical (C2H5) via retro-Diels-Alder (RDA) fragmentation of the piperidine ring
[M-43]+	143	Loss of a propyl radical (C ₃ H ₇)
Aromatic fragments	Various	Characteristic fragments of the indole ring system

Note: The fragmentation pattern of β -carbolines is often characterized by a retro-Diels-Alder (RDA) mechanism in the tetrahydro- β -carboline ring.[11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 4: Predicted UV-Vis Absorption Maxima for 2-Methyltryptoline

Solvent	λmax (nm)	Molar Absorptivity (ϵ , $M^{-1}cm^{-1}$)
Ethanol/Methanol	~220, ~275	To be determined experimentally

Note: The absorption maxima are based on the parent tryptoline structure and may be slightly shifted by the N-methyl group.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **2-Methyltryptoline**.



NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyltryptoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce proton-proton coupling.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[13]
- 2D NMR (Optional but Recommended):
 - Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
 - Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
 - Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.[3]

Infrared (IR) Spectroscopy

• Sample Preparation (Solid Sample):



- KBr Pellet Method: Grind 1-2 mg of 2-Methyltryptoline with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the prepared sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- Sample Introduction:
 - Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.
 - Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the mass spectrometer via a syringe pump.

Ionization:

- Electron Ionization (EI): This is a common method for GC-MS and typically provides extensive fragmentation.
- Electrospray Ionization (ESI): This is a softer ionization technique often used with liquid chromatography-mass spectrometry (LC-MS) that typically results in less fragmentation and a more prominent molecular ion peak.



 Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion and key fragments.

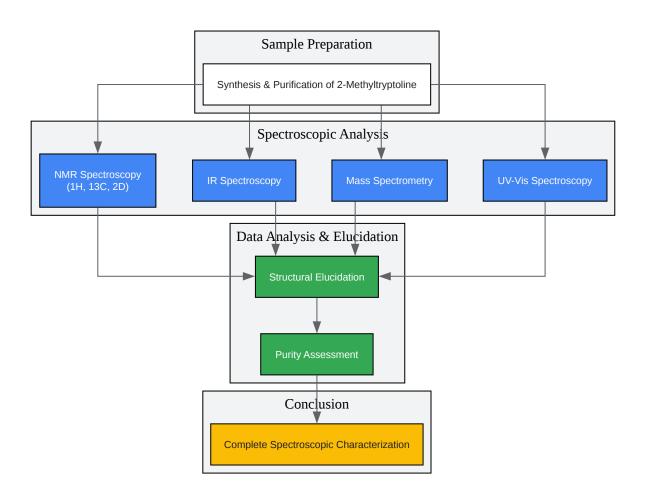
UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **2-Methyltryptoline** in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a cuvette with the pure solvent to be used as a blank.
 - Fill a second cuvette with the sample solution.
 - Scan the sample over a range of wavelengths (e.g., 200-400 nm) to identify the absorption maxima (λmax).

Visualizations Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound such as **2-Methyltryptoline**.





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Caption: Workflow for the spectroscopic characterization of **2-Methyltryptoline**.

This technical guide provides a foundational understanding of the spectroscopic properties of **2-Methyltryptoline**. For definitive structural confirmation and purity assessment, it is imperative to acquire and interpret the full complement of spectroscopic data for an authentic sample.



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